molecular formula C10H9F2NO2 B1490038 4-(3,3-Difluoroazetidin-1-yl)benzoic acid CAS No. 1781193-16-5

4-(3,3-Difluoroazetidin-1-yl)benzoic acid

Cat. No.: B1490038
CAS No.: 1781193-16-5
M. Wt: 213.18 g/mol
InChI Key: PVFYPKTYRWLHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoroazetidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9F2NO2 and its molecular weight is 213.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Research Applications and Insights:

  • Corrosion Inhibition : Compounds with azetidine and benzoic acid functionalities, such as thiazole derivatives, have been investigated for their role as corrosion inhibitors for steel in acidic environments. This suggests that "4-(3,3-Difluoroazetidin-1-yl)benzoic acid" could potentially serve a similar function due to its structural features (Yadav, Sharma, & Kumar, 2015).

  • Polymer Science : Research involving derivatives of azetidine and benzoic acid has explored their incorporation into polymers to study molecular dynamics and supramolecular assemblies, which are crucial for developing advanced materials with specific mechanical and chemical properties (Dardin, Stadler, Boeffel, & Spiess, 1993).

  • Antimicrobial Activity : The synthesis and evaluation of compounds containing azetidine and benzoic acid structures have been conducted to assess their antimicrobial properties. This highlights a potential area of application for "this compound" in developing new antimicrobial agents (Abd El-Meguid & Abdelwahed, 2014).

  • Anticancer Research : The synthesis of hybrids and analogues involving azetidine and benzoic acid components has been explored for their potential anticancer activities, indicating that "this compound" could be investigated for similar applications (Abuelizz et al., 2019).

Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYPKTYRWLHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.